molecular formula C13H14FN3O B2470271 3-[(5-Fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol CAS No. 2380041-70-1

3-[(5-Fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol

Cat. No.: B2470271
CAS No.: 2380041-70-1
M. Wt: 247.273
InChI Key: YKOOZDWIAIVZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol is a chemical compound that features a fluoropyrimidine moiety attached to a phenylpropanol structure

Properties

IUPAC Name

3-[(5-fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-11-8-16-13(17-9-11)15-7-6-12(18)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOOZDWIAIVZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2=NC=C(C=N2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol typically involves the reaction of 5-fluoropyrimidine derivatives with appropriate amines and alcohols. One common method involves the use of 2-chloro-5-fluoropyrimidine as a starting material, which reacts with phenylpropanol in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

3-[(5-Fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(5-Fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol is unique due to its specific structural features, which combine the properties of both fluoropyrimidine and phenylpropanol. This combination can result in enhanced biological activity and selectivity compared to other similar compounds.

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